molecular formula C9H11ClN2O B13876044 2-amino-2-(4-chlorophenyl)-N-methylacetamide

2-amino-2-(4-chlorophenyl)-N-methylacetamide

Cat. No.: B13876044
M. Wt: 198.65 g/mol
InChI Key: YSGQKDVWEMDTDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-2-(4-chlorophenyl)-N-methylacetamide is an organic compound with a complex structure that includes an amino group, a chlorophenyl group, and a methylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(4-chlorophenyl)-N-methylacetamide typically involves the reaction of 4-chloroaniline with N-methylacetamide under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, which is carried out in a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of recyclable catalysts and solvents is also common to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(4-chlorophenyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: The amino and chlorophenyl groups can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Catalysts such as palladium on carbon, solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-amino-2-(4-chlorophenyl)-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which 2-amino-2-(4-chlorophenyl)-N-methylacetamide exerts its effects involves interactions with specific molecular targets and pathways. The amino and chlorophenyl groups play a crucial role in binding to target molecules, while the methylacetamide group may influence the compound’s solubility and bioavailability. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-amino-2-(4-bromophenyl)-N-methylacetamide: Similar structure but with a bromine atom instead of chlorine.

    2-amino-2-(4-fluorophenyl)-N-methylacetamide: Contains a fluorine atom in place of chlorine.

    2-amino-2-(4-methylphenyl)-N-methylacetamide: Features a methyl group instead of chlorine.

Uniqueness

2-amino-2-(4-chlorophenyl)-N-methylacetamide is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, making this compound distinct from its analogs with different substituents.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

2-amino-2-(4-chlorophenyl)-N-methylacetamide

InChI

InChI=1S/C9H11ClN2O/c1-12-9(13)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3,(H,12,13)

InChI Key

YSGQKDVWEMDTDS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(C1=CC=C(C=C1)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.